molecular formula C17H16F2N2O B5855612 (4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

(4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

Cat. No.: B5855612
M. Wt: 302.32 g/mol
InChI Key: OBAAYAIYSYWAND-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a compound belonging to the class of benzhydryl piperazine analogs. It is known for its selective binding to cannabinoid receptor type 1 (CB1), making it a potential candidate for various pharmacological applications .

Properties

IUPAC Name

(4-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O/c18-14-3-1-13(2-4-14)17(22)21-11-9-20(10-12-21)16-7-5-15(19)6-8-16/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAAYAIYSYWAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone typically involves the reaction of 4-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting intermediate is then reacted with 4-fluorobenzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with CB1 receptors. It acts as an inverse agonist, binding to the receptor and reducing its basal activity. This interaction leads to a decrease in the signaling pathways associated with CB1, which can result in various physiological effects, including appetite suppression and modulation of pain perception .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is unique due to its specific binding affinity and selectivity for CB1 receptors. Its chemical structure allows for selective interaction with CB1, making it a promising candidate for further pharmacological research and development .

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